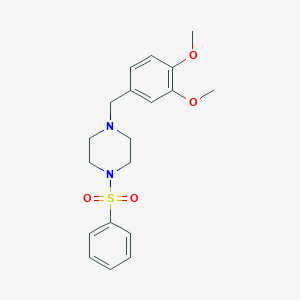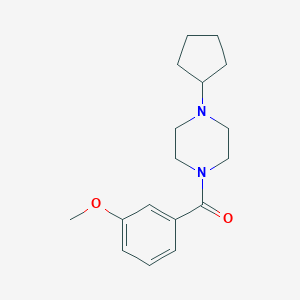![molecular formula C21H16BrClN4O4S B445014 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE](/img/structure/B445014.png)
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazines with 1,3-dicarbonyl compounds . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while substitution reactions can yield a variety of substituted pyrazoles .
Scientific Research Applications
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but fewer functional groups.
4-chloroaniline: A precursor in the synthesis of the target compound, known for its use in the production of dyes and pharmaceuticals.
Sulfonyl chlorides: Common intermediates in organic synthesis, used to introduce sulfonyl groups into molecules.
Uniqueness
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE is unique due to its combination of a brominated pyrazole ring, a sulfonyl group, and a furamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Properties
Molecular Formula |
C21H16BrClN4O4S |
|---|---|
Molecular Weight |
535.8g/mol |
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H16BrClN4O4S/c22-14-11-24-27(12-14)13-18-7-10-20(31-18)21(28)25-16-5-8-19(9-6-16)32(29,30)26-17-3-1-15(23)2-4-17/h1-12,26H,13H2,(H,25,28) |
InChI Key |
FAWUTPRDGRDZFF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)S(=O)(=O)NC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)S(=O)(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


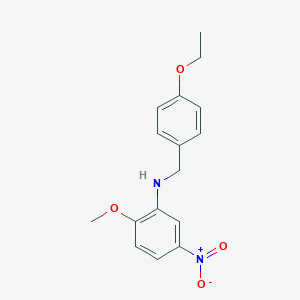
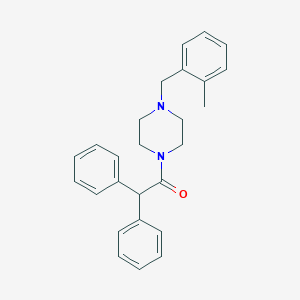
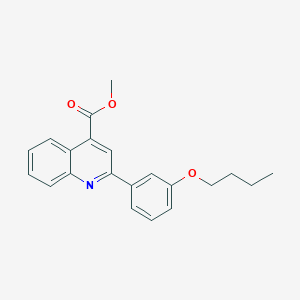
![(3-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B444940.png)
![4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B444941.png)
![1-(3-CHLOROBENZOYL)-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444943.png)
![1-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B444944.png)
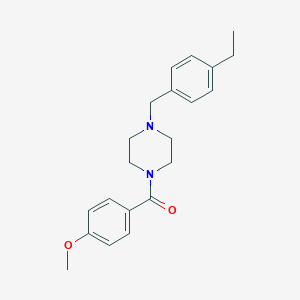
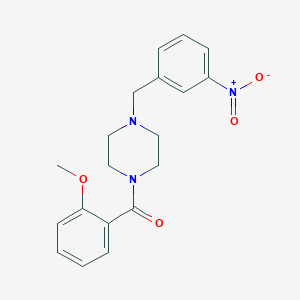

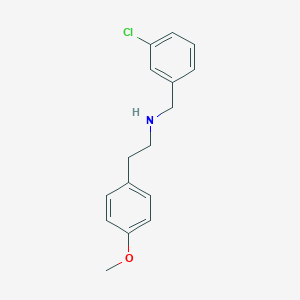
![1-(4-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B444951.png)
